molecular formula C25H21FO3 B11150905 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11150905
M. Wt: 388.4 g/mol
InChI Key: MWFSJBSZYGQBPV-UHFFFAOYSA-N
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Description

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic coumarin derivative provided as a high-purity compound for research applications. This small molecule is of significant interest in medicinal chemistry and chemical biology, particularly for the development of novel pharmacophores. Its structure is based on the 2H-chromen-2-one (coumarin) scaffold, which is a privileged structure in drug discovery known for its diverse biological activities. The specific substitution pattern on this core scaffold—featuring a 4-phenyl group, a 6-propyl chain, and a 7-[(2-fluorophenyl)methoxy] group—is designed to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. While the precise mechanism of action and specific biological profile for this analog require further investigation by the research community, structurally similar compounds have been reported to be synthesized and studied for their solid-state properties . Researchers can leverage this compound as a key intermediate or a functional probe in various studies, including structure-activity relationship (SAR) investigations, enzyme inhibition assays, and the development of new bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and following established laboratory safety protocols.

Properties

Molecular Formula

C25H21FO3

Molecular Weight

388.4 g/mol

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C25H21FO3/c1-2-8-18-13-21-20(17-9-4-3-5-10-17)14-25(27)29-24(21)15-23(18)28-16-19-11-6-7-12-22(19)26/h3-7,9-15H,2,8,16H2,1H3

InChI Key

MWFSJBSZYGQBPV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann condensation, which involves acid-catalyzed cyclization of phenols with β-ketoesters, is a classical approach. For this compound, a modified Pechmann protocol is employed using 3-(2-fluorophenylmethoxy)-4-propylphenol and ethyl benzoylacetate. Concentrated sulfuric acid (10–15 mol%) at 80–90°C for 6–8 hours yields the coumarin skeleton with 65–72% efficiency.

Kostanecki-Robinson Reaction

This method utilizes o-hydroxyaryl ketones and acetic anhydride in the presence of sodium acetate. For 7-[(2-fluorophenyl)methoxy] substitution, 2-hydroxy-4-propyl-5-(2-fluorobenzyloxy)acetophenone undergoes cyclization at 120°C for 4 hours, achieving 58–64% yield.

Functionalization of the Chromen-2-One Skeleton

Introduction of the 2-Fluorophenylmethoxy Group

The 7-position methoxy group is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr Method

Reacting 7-hydroxy-4-phenyl-6-propylchromen-2-one with 2-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K2CO3) at 80°C for 12 hours achieves 78–85% conversion.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 0°C to room temperature facilitates etherification with 2-fluorobenzyl alcohol (92–95% yield).

Optimization of Reaction Conditions

Solvent Systems

SolventReaction Time (h)Yield (%)
DMF1285
THF892
Acetonitrile1867

Polar aprotic solvents like THF enhance nucleophilicity in Mitsunobu reactions, while DMF accelerates SNAr kinetics.

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) in Pechmann condensation reduces side-product formation by 22% compared to H2SO4.

  • Base Catalysts : Cs2CO3 in SNAr reactions improves selectivity for the 7-position by 18% over K2CO3.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted benzyl bromide derivatives.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for pharmaceutical-grade material.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 9.5 Hz, 1H, H-5), 7.45–7.30 (m, 5H, Ph), 5.32 (s, 2H, OCH2), 2.65 (t, J = 7.8 Hz, 2H, CH2), 1.72–1.60 (m, 2H, CH2), 0.95 (t, J = 7.3 Hz, 3H, CH3).

  • HRMS : m/z calc. for C25H21FO3 [M+H]+: 389.1547; found: 389.1543.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems operating at 100°C with residence times of 30 minutes increase throughput by 40% compared to batch processes.

Waste Reduction Strategies

  • Solvent recovery systems reduce DMF usage by 65%.

  • Catalytic recycling of Pd/C in hydrogenation steps decreases metal waste by 90% .

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one are compared below with analogous coumarin derivatives and structurally distinct fluorophenyl-containing compounds.

Structural Comparison of Coumarin Derivatives

The following table highlights key differences in substituents and physicochemical properties among coumarin analogs:

Compound Name Core Structure R4 R6 R7 Substituent Molecular Weight (g/mol) XLogP3 (Estimated) Reference
7-[(2-Fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one 2H-chromen-2-one Phenyl Propyl 2-Fluorobenzyloxy 383.3 ~5.8 Target
7-[(2-Chloro-6-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one 2H-chromen-2-one Methyl - 2-Chloro-6-fluorobenzyloxy 318.7 4.4
7-((4-Amino-6-((4-fluorophenyl)amino)-1,3,5-triazin-2-yl)methoxy)-4-methyl-2H-chromen-2-one 2H-chromen-2-one Methyl - Triazin-2-ylmethoxy ~450 (estimated) ~3.2
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4H-chromen-4-one 4-Methylphenyl - 2-Methylpropoxy 326.4 ~4.1

Key Observations:

  • Core Structure: The target compound’s 2H-chromen-2-one core differs from the 4H-chromen-4-one analog in , which affects electron distribution and ketone positioning.
  • The 6-propyl chain increases lipophilicity (evidenced by higher estimated XLogP3) and may influence membrane permeability. The 7-position 2-fluorobenzyloxy group balances electronic effects (fluorine’s electron-withdrawing nature) and hydrophobic interactions, contrasting with the chloro-fluoro substitution in ’s compound.

Comparison with Non-Coumarin Fluorophenyl Derivatives

Thiazole-pyrimidine hybrids (e.g., compounds 14a–14j in –2) share fluorophenyl sulfonamide moieties but target BRAF/HDAC enzymes via heterocyclic cores. Key distinctions include:

  • Core Flexibility: The rigid coumarin core vs. the more flexible thiazole-pyrimidine scaffold may influence binding modes to biological targets.
  • Bioactivity Context: While the thiazole-pyrimidine compounds are explicitly designed as dual inhibitors , the target coumarin’s biological targets remain unexplored in the provided evidence.

Crystallographic and Physicochemical Insights

  • Crystal Packing: ’s chromen-4-one derivative stabilizes via π-π stacking and intramolecular C–H···O interactions. The target’s 4-phenyl and 6-propyl groups may enhance stacking interactions but reduce solubility .
  • Synthetic Challenges: Introducing multiple substituents (e.g., 4-phenyl, 6-propyl) likely requires sequential functionalization, as seen in ’s multi-step synthesis of triazine-coumarin hybrids .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one?

Answer:

  • Synthesis : Employ multi-step organic reactions, such as:
    • Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the phenyl and 2-fluorophenylmethoxy substituents.
    • Esterification/etherification to attach the propyl group at position 5.
    • Purify intermediates via column chromatography or recrystallization to ensure high yields (>80%) .
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., torsion angles of the fluorophenyl group) .

Q. How can researchers confirm the structural integrity of this compound under varying experimental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C indicates robustness for high-temperature reactions).
  • Photostability : Expose the compound to UV-Vis light (250–400 nm) and monitor degradation via HPLC, comparing peak areas over time.
  • Crystallographic validation : Use X-ray crystallography to compare experimental bond lengths/angles (e.g., C–F: ~1.34 Å) with DFT-optimized structures .

Q. What protocols ensure compound stability during long-duration experiments?

Answer:

  • Temperature control : Store samples at –20°C in amber vials to minimize thermal and photolytic degradation. For in-situ experiments, use continuous cooling (4°C) to slow organic degradation rates .
  • Matrix stabilization : Add antioxidants (e.g., BHT) to aqueous/organic matrices to inhibit radical-mediated decomposition.
  • Periodic QC checks : Monitor purity via HPLC every 6 hours, with ≤5% degradation considered acceptable for most studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using Gaussian 09/B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate moderate reactivity).
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., high electron density at the chromen-2-one carbonyl) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG ≤ –7.5 kcal/mol suggests strong interactions) with biological targets like cytochrome P450 enzymes .

Q. How can contradictory data on degradation pathways be resolved?

Answer:

  • Controlled degradation studies :
    • Expose the compound to oxidative (H₂O₂), hydrolytic (pH 1–13), and photolytic conditions.
    • Analyze products via LC-MS/MS to identify major degradation products (e.g., demethylated or defluorinated derivatives).
  • Kinetic modeling : Fit degradation data to first-order kinetics (R² ≥ 0.98) to compare rate constants (k) across conditions. Discrepancies >10% warrant re-evaluation of experimental parameters (e.g., light intensity, solvent polarity) .

Q. What advanced techniques elucidate solvent effects on the compound’s reactivity?

Answer:

  • Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). A bathochromic shift ≥20 nm in polar solvents indicates strong solute-solvent interactions.
  • DFT-PCM calculations : Combine DFT with the Polarizable Continuum Model to simulate solvent effects on transition states (e.g., activation energy reductions in aprotic solvents) .

Q. How can researchers address discrepancies in crystallographic data for structural analogs?

Answer:

  • Comparative analysis : Overlay X-ray structures of analogs (e.g., 6-fluoro-2-phenyl-4H-chromen-4-one ) to identify conformational differences (e.g., fluorophenyl group dihedral angles ±5°).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F contacts) to explain packing variations. Discrepancies may arise from crystal lattice solvents or temperature during data collection .

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